4-Fluoro-2-methyl-3-nitroaniline

Organic Synthesis Medicinal Chemistry Chemical Biology

4-Fluoro-2-methyl-3-nitroaniline (1806425-96-6) is a uniquely functionalized tetrasubstituted aromatic amine. Its 1,2,3,4-pattern (4-F, 2-Me, 3-NO₂) provides a steric/electronic profile unavailable from simpler analogues like 2-methyl-3-nitroaniline or 4-fluoro-3-nitroaniline, making it essential for medicinal chemistry programs. This intermediate is critical for synthesizing complex heterocyclic cores in kinase inhibitors, where its Log P (1.12) and TPSA (71.84 Ų) favor drug-like properties, and in designing hypoxia-activated prodrugs for targeted cancer therapy.

Molecular Formula C7H7FN2O2
Molecular Weight 170.14 g/mol
Cat. No. B12093914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methyl-3-nitroaniline
Molecular FormulaC7H7FN2O2
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])F)N
InChIInChI=1S/C7H7FN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3
InChIKeyGJHODSBFZHTEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methyl-3-nitroaniline: A Specialized Fluoronitroaniline Building Block for Pharmaceutical R&D and Fine Chemical Synthesis


4-Fluoro-2-methyl-3-nitroaniline (CAS: 1806425-96-6) is a polysubstituted aromatic amine featuring a unique 1,2,3,4-tetrasubstituted benzene ring pattern, combining a fluorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position relative to the aniline amino group . With a molecular formula of C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol, this compound is classified within the fluorinated nitroaniline family and is primarily utilized as a synthetic intermediate in the preparation of complex pharmaceutical agents and advanced organic materials [1]. Its predicted density is 1.371±0.06 g/cm³, and its lipophilicity is characterized by a consensus Log P of 1.12, which places it in a favorable range for medicinal chemistry applications [1].

Why In-Class Substitution of 4-Fluoro-2-methyl-3-nitroaniline is Not Straightforward


The specific ortho-methyl, meta-nitro, para-fluoro substitution pattern on the aniline ring of 4-Fluoro-2-methyl-3-nitroaniline creates a unique electronic and steric environment that cannot be replicated by simple in-class analogues . Direct substitution with a non-fluorinated analogue like 2-methyl-3-nitroaniline (CAS: 603-83-8) results in a significantly different electronic profile, affecting both reactivity in downstream synthetic steps and the physicochemical properties of final products, such as lipophilicity and metabolic stability [1]. Conversely, using a compound like 4-fluoro-3-nitroaniline (CAS: 364-76-1), which lacks the ortho-methyl group, fundamentally alters the steric hindrance around the reactive amine, impacting its participation in coupling reactions and the overall molecular geometry of the final target molecule .

Quantitative Differentiation Evidence for 4-Fluoro-2-methyl-3-nitroaniline Against Key Analogues


Unique Substitution Pattern as a 1,2,3,4-Tetrasubstituted Benzene Building Block

4-Fluoro-2-methyl-3-nitroaniline is characterized by a specific 1,2,3,4-tetrasubstituted benzene ring substitution pattern (amino, methyl, nitro, and fluoro groups). This is in direct contrast to its analogues 2-methyl-3-nitroaniline and 4-fluoro-3-nitroaniline, which are 1,2,3-trisubstituted and 1,3,4-trisubstituted benzenes, respectively . The presence of all four substituents in a contiguous arrangement on the ring provides a distinct and versatile synthetic handle for constructing more complex molecular architectures that are not accessible from the simpler trisubstituted precursors. This structural uniqueness can lead to divergent synthetic pathways and final products .

Organic Synthesis Medicinal Chemistry Chemical Biology

Predicted Lipophilicity (Log P) Comparison for Enhanced Pharmacokinetic Properties

The introduction of a fluorine atom and a methyl group significantly alters the lipophilicity of the molecule compared to its non-fluorinated or non-methylated analogues. The consensus Log P (average of five predictive models) for 4-fluoro-2-methyl-3-nitroaniline is calculated to be 1.12 . This is in contrast to 4-fluoro-3-nitroaniline, which has a predicted ACD/LogP of 1.27 . While a direct measured value for 2-methyl-3-nitroaniline is not available, the removal of the fluorine atom and addition of a methyl group would be expected to alter its Log P value, impacting its ability to cross biological membranes and its overall bioavailability in a drug candidate. The specific combination of substituents in 4-fluoro-2-methyl-3-nitroaniline achieves a moderate lipophilicity profile, which is often desirable for oral drug development .

Medicinal Chemistry ADME Drug Design

Topological Polar Surface Area (TPSA) as a Predictor of Cell Permeability

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. The calculated TPSA for 4-fluoro-2-methyl-3-nitroaniline is 71.84 Ų . This value falls within the range (≤140 Ų) often associated with good oral bioavailability. In comparison, 4-fluoro-3-nitroaniline has a TPSA of 72 Ų . The minor difference is due to the presence of the methyl group in the target compound, which slightly reduces polarity. A lower TPSA is generally correlated with improved passive membrane permeability. For researchers building compound libraries for oral drug candidates, this specific TPSA value may provide a marginal advantage over the non-methylated analogue .

Medicinal Chemistry Drug Design ADME

Predicted Density Comparison for Crystallization and Purification Workflows

The predicted density of 4-fluoro-2-methyl-3-nitroaniline is 1.371±0.06 g/cm³ [1]. This value is lower than the reported density for the non-fluorinated analogue 2-methyl-3-nitroaniline, which has a predicted density of 1.378 g/cm³ [2] and significantly different from 4-fluoro-3-nitroaniline, which is predicted to be 1.4±0.1 g/cm³ . These differences in physical properties can be important for practical laboratory work, influencing solubility, crystallization behavior, and separation techniques. A lower density might correlate with different packing in the solid state, which could affect its handling and purification in a process chemistry setting.

Process Chemistry Analytical Chemistry Purification

High-Value Application Scenarios for 4-Fluoro-2-methyl-3-nitroaniline in R&D and Manufacturing


Synthesis of Novel Kinase Inhibitors and Other Protein-Targeting Therapeutics

4-Fluoro-2-methyl-3-nitroaniline is a key intermediate for constructing complex heterocyclic cores found in kinase inhibitors, which are a major class of targeted cancer therapies. The unique substitution pattern allows for precise molecular recognition and binding to the ATP-binding pocket of kinases. Its moderate lipophilicity (Log P 1.12) and favorable TPSA (71.84 Ų) as a fragment contribute to the development of drug candidates with potentially improved cell permeability and oral bioavailability . This compound is a strategic choice for medicinal chemists aiming to expand chemical space in kinase drug discovery programs.

Development of Hypoxia-Selective Cytotoxins and Prodrugs

The nitro group on the aromatic ring can be enzymatically reduced under hypoxic conditions, a characteristic exploited in the design of hypoxia-selective cytotoxins and prodrugs for cancer therapy. 4-Fluoro-2-methyl-3-nitroaniline serves as a valuable scaffold for creating agents that are activated specifically in the low-oxygen environment of solid tumors, thereby minimizing damage to healthy tissues. The presence of the fluorine and methyl groups provides additional vectors for modulating the compound's redox potential, activation kinetics, and overall pharmacokinetics [1].

Advanced Organic Synthesis for Functional Materials and Chemical Biology Probes

The 1,2,3,4-tetrasubstituted benzene ring of 4-fluoro-2-methyl-3-nitroaniline provides a highly functionalized platform for diversification into a wide range of complex molecules. It is particularly useful in the synthesis of fluorescent probes, affinity labels, and other chemical biology tools. The fluorine atom can serve as a valuable spectroscopic handle for 19F NMR studies to track the molecule or its conjugates in complex biological environments . Its distinct density and predicted physical properties may also offer advantages in designing novel materials with specific electronic or optical characteristics.

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